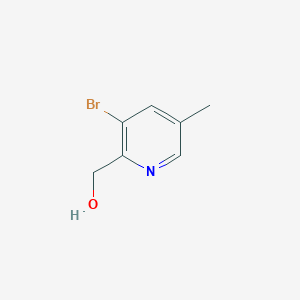

(3-Bromo-5-methylpyridin-2-yl)methanol

Description

BenchChem offers high-quality (3-Bromo-5-methylpyridin-2-yl)methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-Bromo-5-methylpyridin-2-yl)methanol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(3-bromo-5-methylpyridin-2-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrNO/c1-5-2-6(8)7(4-10)9-3-5/h2-3,10H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQTYTENOSKMHPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N=C1)CO)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Introduction: The Strategic Value of Substituted Pyridinyl Methanols

An In-depth Technical Guide to the Synthesis of (3-Bromo-5-methylpyridin-2-yl)methanol

In the landscape of modern drug discovery and agrochemical development, the pyridine scaffold remains a cornerstone of molecular design. Its unique electronic properties, ability to engage in hydrogen bonding, and metabolic stability make it a privileged structure. (3-Bromo-5-methylpyridin-2-yl)methanol is a highly functionalized building block that offers medicinal chemists multiple strategic vectors for molecular elaboration. The presence of a bromine atom provides a reactive handle for cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), the methyl group offers a point for steric and electronic tuning, and the primary alcohol can be readily converted into a variety of other functional groups such as aldehydes, ethers, esters, or amines.

This guide provides a comprehensive, field-proven protocol for the synthesis of (3-Bromo-5-methylpyridin-2-yl)methanol, focusing on the robust and scalable reduction of its corresponding carboxylic acid precursor. We will delve into the causality behind procedural choices, discuss alternative strategies, and provide a self-validating experimental workflow suitable for research and development laboratories.

Retrosynthetic Analysis: Deconstructing the Target Molecule

A logical approach to any synthesis begins with retrosynthesis. By disconnecting bonds in the target molecule, we can identify plausible precursors and map out potential synthetic routes. For (3-Bromo-5-methylpyridin-2-yl)methanol, three primary disconnections are evident, each pointing to a distinct synthetic strategy.

Caption: Retrosynthetic pathways to the target alcohol.

This analysis highlights our primary strategy: the reduction of a C(II) oxidation state precursor, specifically the carboxylic acid (CAS 1211515-68-2)[1]. This route is often preferred due to the relative stability of the carboxylic acid starting material and the high efficiency of modern reducing agents.

Primary Synthetic Protocol: Reduction of 3-Bromo-5-methylpyridine-2-carboxylic Acid

This section details the most reliable method for synthesizing the title compound. The two-step conceptual process involves the synthesis of the carboxylic acid precursor followed by its reduction. For the purpose of this guide, we will assume the availability of the precursor, 3-Bromo-5-methylpyridine-2-carboxylic acid, which is a key intermediate in its own right[2]. The core of our protocol is its chemoselective reduction.

Causality of Reagent Selection: LiAlH₄ vs. Other Hydride Donors

The direct reduction of a carboxylic acid to a primary alcohol requires a potent reducing agent. While sodium borohydride (NaBH₄) is excellent for reducing aldehydes and ketones, it is generally not reactive enough to reduce carboxylic acids or esters[3]. The high reactivity of Lithium Aluminum Hydride (LiAlH₄) is necessary to overcome the resonance stability of the carboxylate group that forms upon deprotonation by the initial hydride. LiAlH₄ is a powerful, non-selective reducing agent capable of reducing a wide range of functional groups, making it ideal for this transformation[4].

Experimental Workflow Diagram

Caption: Step-by-step workflow for the LiAlH₄ reduction.

Reagents and Materials

| Reagent | M.W. | Amount (mmol) | Equivalents | Mass / Volume |

| 3-Bromo-5-methylpyridine-2-carboxylic acid | 216.03 | 10.0 | 1.0 | 2.16 g |

| Lithium Aluminum Hydride (LiAlH₄) | 37.95 | 20.0 | 2.0 | 0.76 g |

| Anhydrous Tetrahydrofuran (THF) | 72.11 | - | - | 100 mL |

| Ethyl Acetate (EtOAc) | 88.11 | - | - | As needed |

| Deionized Water (H₂O) | 18.02 | - | - | As needed |

| 15% Sodium Hydroxide (aq) | 40.00 | - | - | As needed |

| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | - | - | As needed |

| Celite® (Diatomaceous Earth) | - | - | - | As needed |

Step-by-Step Protocol

-

Preparation: Under an inert atmosphere (Nitrogen or Argon), add 3-Bromo-5-methylpyridine-2-carboxylic acid (2.16 g, 10.0 mmol) to a 250 mL oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel.

-

Dissolution: Add anhydrous THF (80 mL) to the flask and stir until the starting material is fully dissolved.

-

Cooling: Cool the solution to 0 °C using an ice-water bath.

-

LiAlH₄ Addition: In a separate dry flask, carefully suspend LiAlH₄ (0.76 g, 20.0 mmol) in anhydrous THF (20 mL). Transfer this slurry to the dropping funnel and add it dropwise to the stirred carboxylic acid solution over 30 minutes, ensuring the internal temperature does not exceed 5 °C.

-

Causality Note: A slow, controlled addition is critical to manage the exothermic reaction and prevent runaway conditions. The use of 2.0 equivalents of LiAlH₄ ensures complete reduction, accounting for the initial acid-base reaction that consumes one equivalent of hydride.

-

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours.

-

Monitoring (Self-Validation): Monitor the reaction progress by thin-layer chromatography (TLC) using a suitable eluent system (e.g., 30% Ethyl Acetate in Hexanes). The reaction is complete when the starting material spot is no longer visible.

-

Workup/Quenching: Cool the reaction mixture back to 0 °C. Quench the reaction by the slow, dropwise addition of:

-

0.8 mL of H₂O

-

0.8 mL of 15% aqueous NaOH

-

2.4 mL of H₂O

-

Safety Note: This sequence, known as the Fieser workup, is crucial for safely neutralizing excess LiAlH₄ and precipitating aluminum salts as a granular solid that is easy to filter. The initial addition of water is highly exothermic.

-

-

Filtration: Stir the resulting white suspension vigorously for 30 minutes, then filter the mixture through a pad of Celite®. Wash the filter cake thoroughly with Ethyl Acetate (3 x 20 mL).

-

Extraction and Drying: Combine the filtrate and washes. If an aqueous layer is present, separate it and extract it once more with Ethyl Acetate. Combine all organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: The resulting crude oil or solid should be purified by flash column chromatography on silica gel, eluting with a gradient of Ethyl Acetate in Hexanes to afford (3-Bromo-5-methylpyridin-2-yl)methanol as a pure product.

Alternative Synthetic Strategies

While the carboxylic acid reduction is robust, other routes may be advantageous depending on starting material availability or desired scale.

-

Reduction of 3-Bromo-5-methylpyridine-2-carbaldehyde: If the corresponding aldehyde is available, it can be reduced under much milder conditions using sodium borohydride (NaBH₄) in an alcoholic solvent like methanol or ethanol. This method avoids the hazards associated with LiAlH₄ but requires the synthesis of the aldehyde precursor, which can be prepared via a Grignard reaction with 3,5-dibromopyridine followed by formylation with N,N-Dimethylformamide (DMF)[5].

-

Lithiation and Reaction with Formaldehyde: A more direct C-C bond-forming strategy involves the lithiation of a suitable precursor. For instance, halogen-metal exchange of 3-bromo-5-methylpyridine with n-butyllithium at low temperatures (-78 °C) could generate a 2-lithiopyridine intermediate[6]. Quenching this organolithium species with anhydrous formaldehyde gas or paraformaldehyde would yield the desired alcohol. This route is elegant but highly sensitive to moisture and requires cryogenic conditions, making it less scalable for some applications.

Characterization and Quality Control

-

Appearance: White to off-white solid.

-

Molecular Formula: C₇H₈BrNO[7].

-

Molecular Weight: 202.05 g/mol [7].

-

¹H NMR (CDCl₃, 400 MHz): Expect characteristic peaks for the pyridyl protons (two singlets or doublets in the aromatic region), the methyl group (singlet ~2.3-2.5 ppm), the methylene protons (singlet or AB quartet ~4.7-4.9 ppm), and a broad singlet for the hydroxyl proton.

-

Mass Spectrometry (ESI+): Expect m/z = 202.0, 204.0 [(M+H)⁺], showing the characteristic isotopic pattern for a single bromine atom.

-

Purity (HPLC): >95% (typical for R&D use).

Safety and Handling

-

Lithium Aluminum Hydride (LiAlH₄): Pyrophoric solid that reacts violently with water and protic solvents. Handle only under an inert atmosphere in a fume hood. All glassware must be scrupulously dried.

-

Brominated Pyridines: These compounds are generally irritants and potentially toxic. Avoid inhalation, ingestion, and skin contact. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Tetrahydrofuran (THF): Highly flammable liquid. Can form explosive peroxides upon prolonged storage. Use only peroxide-free THF from a freshly opened container or that has been properly tested and stabilized.

Conclusion

The synthesis of (3-Bromo-5-methylpyridin-2-yl)methanol via the reduction of its carboxylic acid precursor is a reliable and well-understood transformation. By employing a powerful reducing agent like LiAlH₄ under controlled, anhydrous conditions, researchers can access this valuable building block in high yield and purity. The procedural insights and safety considerations outlined in this guide provide a solid foundation for the successful execution of this synthesis, empowering scientists in the fields of pharmaceutical and materials science to advance their research programs.

References

-

PubChem. (n.d.). 3-Bromo-2-chloro-5-methylpyridine. Retrieved January 24, 2026, from [Link]

- Google Patents. (2021). CN112479991A - Preparation method of 2-bromo-5-aldehyde pyridine.

- Google Patents. (1995). US5436344A - 3-bromo-5-chloro-pyridines used as intermediates in the synthesis of azatetralones.

-

MDPI. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Retrieved January 24, 2026, from [Link]

-

PrepChem.com. (n.d.). Synthesis of 2-amino-3-hydroxy-5-bromopyridine. Retrieved January 24, 2026, from [Link]

-

ResearchGate. (2024). Experiment 6: Mild Reduction of a Carboxylic Acid to an Alcohol via 2-Pyridyl Thioester Activation. Retrieved January 24, 2026, from [Link]

- Google Patents. (2019). CN107628990B - Synthesis method of 5-bromopyridine-3-formaldehyde.

-

ACS Publications. (2020). Reagent for the Chemoselective Reduction of Carboxylic Acids to Aldehydes. Retrieved January 24, 2026, from [Link]

-

Patsnap. (2017). Synthesis method of 3-bromo-5-methylpyridine. Retrieved January 24, 2026, from [Link]

-

National Institutes of Health (NIH). (2012). Selective Partial Reduction of Various Heteroaromatic Compounds with Bridgehead Nitrogen via Birch Reduction Protocol. Retrieved January 24, 2026, from [Link]

-

ResearchGate. (2011). Efficient synthesis of 3-(bromomethyl)-5-methylpyridine hydrobromide. Retrieved January 24, 2026, from [Link]

-

PubMed. (2011). Evidence for chemical and cellular reactivities of the formaldehyde releaser bronopol.... Retrieved January 24, 2026, from [Link]

-

Organic Chemistry Explained. (n.d.). Ester to Alcohol - Common Conditions. Retrieved January 24, 2026, from [Link]

-

ResearchGate. (1951). The preparation of pyridine-4-carboxylic acid and of piperidine-4-carboxylic acid by catalytic reduction of 2,6-dichloropyridine-4-carboxylic acid. Retrieved January 24, 2026, from [Link]

-

Princeton University. (2002). Effective lithiation of 3-bromopyridine: Synthesis of 3-pyridine boronic acid and variously 3-substituted pyridines. Retrieved January 24, 2026, from [Link]

- Google Patents. (2010). CN101560183B - Method for preparing 5-bromo-2-methylpyridine.

- Google Patents. (2006). US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.

-

Ningbo Inno Pharmchem Co.,Ltd. (2024). The Role of 5-Bromo-3-methylpyridine-2-carboxylic Acid in Chemical Synthesis. Retrieved January 24, 2026, from [Link]

-

MDPI. (2019). Pyridine-2,6-Dicarboxylic Acid Esters (pydicR2) as O,N,O-Pincer Ligands in CuII Complexes. Retrieved January 24, 2026, from [Link]

-

Chemistry LibreTexts. (2023). Esters can be reduced to 1° alcohols using LiAlH₄. Retrieved January 24, 2026, from [Link]

-

Royal Society of Chemistry. (2018). Selective reduction of carboxylic acids to aldehydes with hydrosilane via photoredox catalysis. Retrieved January 24, 2026, from [Link]

-

YouTube. (2021). Reduction of Esters to Alcohols. Retrieved January 24, 2026, from [Link]

-

ResearchGate. (2014). 2-Bromo-5-methylpyridine. Retrieved January 24, 2026, from [Link]

-

MDPI. (2018). Synthesis and Application of the Transition Metal Complexes of α-Pyridinyl Alcohols.... Retrieved January 24, 2026, from [Link]

-

University of Bath. (1998). The mechanism of lithiation and nitrile insertion reactions of β-methylazines.... Retrieved January 24, 2026, from [Link]

-

Khan Academy. (2014). Carboxylic acids and derivatives. Retrieved January 24, 2026, from [Link]

-

Reddit. (2018). I keep getting debrominated starting material and low conversion after lithiation. Retrieved January 24, 2026, from [Link]

-

Chemguide. (n.d.). Reduction of carboxylic acids. Retrieved January 24, 2026, from [Link]

-

CAS Common Chemistry. (n.d.). 4-(Chlorosulfonyl)benzoic acid. Retrieved January 24, 2026, from [Link]

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. nbinno.com [nbinno.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. CN107628990B - Synthesis method of 5-bromopyridine-3-formaldehyde - Google Patents [patents.google.com]

- 6. collaborate.princeton.edu [collaborate.princeton.edu]

- 7. (3-Bromo-5-methylpyridin-2-yl)methanol | [frontierspecialtychemicals.com]

A Comprehensive Technical Guide to (3-Bromo-5-methylpyridin-2-yl)methanol: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3-Bromo-5-methylpyridin-2-yl)methanol is a key heterocyclic building block in medicinal chemistry and drug discovery. Its strategic substitution pattern, featuring a reactive bromine atom, a nucleophilic hydroxyl group, and a methyl-substituted pyridine core, makes it a versatile synthon for the construction of complex molecular architectures. This in-depth technical guide provides a comprehensive overview of the synthesis, detailed characterization, and potential applications of this important intermediate. The causality behind synthetic strategies and analytical methodologies is explored, offering field-proven insights for researchers in organic synthesis and drug development.

Introduction: The Strategic Importance of Substituted Pyridylmethanols

Heterocyclic compounds, particularly those containing the pyridine scaffold, are of paramount importance in the pharmaceutical industry due to their prevalence in a vast array of biologically active molecules. The unique electronic properties and hydrogen bonding capabilities of the pyridine ring contribute to favorable interactions with biological targets. Substituted pyridylmethanols, such as (3-Bromo-5-methylpyridin-2-yl)methanol, serve as critical intermediates, enabling the introduction of the pyridyl moiety into larger, more complex drug candidates. The bromine atom at the 3-position offers a versatile handle for a variety of cross-coupling reactions, while the hydroxymethyl group at the 2-position allows for facile derivatization through esterification, etherification, or oxidation. The 5-methyl group can influence the molecule's lipophilicity and metabolic stability, making this specific isomer a valuable tool in the medicinal chemist's arsenal.

Physicochemical Properties

A thorough understanding of the physicochemical properties of (3-Bromo-5-methylpyridin-2-yl)methanol is essential for its effective use in synthesis and for predicting its behavior in various chemical and biological systems.

| Property | Value | Source |

| CAS Number | 1805551-31-8 | [1] |

| Molecular Formula | C₇H₈BrNO | [1] |

| Molecular Weight | 202.05 g/mol | [1] |

| Appearance | White to off-white solid (Predicted) | |

| Purity | Typically ≥95% | [1] |

| SMILES | CC1=CN=C(CO)C(Br)=C1 | [1] |

Synthesis and Purification

Proposed Synthetic Pathway

A likely synthetic route would start from the commercially available 3-bromo-5-methylpicolinic acid or its corresponding ester. The reduction of the carboxylic acid or ester functionality to the primary alcohol would yield the target compound.

Diagram: Proposed Synthesis of (3-Bromo-5-methylpyridin-2-yl)methanol

Sources

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of (3-Bromo-5-methylpyridin-2-yl)methanol

This technical guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of the heterocyclic compound, (3-Bromo-5-methylpyridin-2-yl)methanol. Designed for researchers, scientists, and professionals in drug development, this document offers a comprehensive examination of the spectral data, the underlying principles of spectral interpretation for substituted pyridines, and a robust protocol for acquiring high-quality NMR data.

Introduction: The Structural Significance of Substituted Pyridylmethanols

(3-Bromo-5-methylpyridin-2-yl)methanol belongs to a class of compounds that are pivotal building blocks in medicinal chemistry and materials science. The pyridine ring, a core scaffold in numerous pharmaceuticals, offers a versatile platform for functionalization. The specific substitution pattern of a bromine atom, a methyl group, and a hydroxymethyl group in (3-Bromo-5-methylpyridin-2-yl)methanol imparts distinct electronic and steric properties, making it a valuable synthon. Understanding the precise molecular structure through NMR spectroscopy is paramount for its application in complex molecular design and synthesis.

Predicted ¹H and ¹³C NMR Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts, multiplicities, and coupling constants for (3-Bromo-5-methylpyridin-2-yl)methanol. These predictions are based on the analysis of substituent effects on the pyridine ring system, drawing from data on related compounds. The predictions are provided for spectra acquired in both deuterated chloroform (CDCl₃) and deuterated dimethyl sulfoxide (DMSO-d₆), two common solvents for NMR analysis.

Table 1: Predicted ¹H NMR Data for (3-Bromo-5-methylpyridin-2-yl)methanol

| Proton Assignment | Predicted Chemical Shift (δ) in CDCl₃ (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) (Hz) | Predicted Chemical Shift (δ) in DMSO-d₆ (ppm) |

| H4 | ~ 7.8 - 8.0 | d | ~ 2.0 | ~ 8.0 - 8.2 |

| H6 | ~ 8.2 - 8.4 | d | ~ 2.0 | ~ 8.4 - 8.6 |

| CH₂ | ~ 4.8 - 5.0 | s | - | ~ 4.7 - 4.9 |

| OH | Variable (broad s) | s (broad) | - | ~ 5.5 - 6.0 (broad s) |

| CH₃ | ~ 2.3 - 2.5 | s | - | ~ 2.2 - 2.4 |

Table 2: Predicted ¹³C NMR Data for (3-Bromo-5-methylpyridin-2-yl)methanol

| Carbon Assignment | Predicted Chemical Shift (δ) in CDCl₃ (ppm) | Predicted Chemical Shift (δ) in DMSO-d₆ (ppm) |

| C2 | ~ 158 - 162 | ~ 157 - 161 |

| C3 | ~ 118 - 122 | ~ 117 - 121 |

| C4 | ~ 140 - 144 | ~ 141 - 145 |

| C5 | ~ 135 - 139 | ~ 134 - 138 |

| C6 | ~ 148 - 152 | ~ 149 - 153 |

| CH₂ | ~ 62 - 66 | ~ 61 - 65 |

| CH₃ | ~ 17 - 20 | ~ 16 - 19 |

Rationale for Predicted Chemical Shifts: A Mechanistic Perspective

The predicted chemical shifts are derived from understanding the electronic effects of the substituents on the pyridine ring.

-

¹H NMR:

-

Aromatic Protons (H4 and H6): The pyridine ring protons are typically found in the aromatic region (7.0-9.0 ppm). The electronegative nitrogen atom deshields the adjacent protons. In this molecule, H4 and H6 are expected to be doublets due to meta-coupling with each other. The bromine atom at C3 will have a deshielding effect on H4, while the methyl group at C5 will have a slight shielding effect. H6, being ortho to the nitrogen, is expected to be the most deshielded.

-

Methylene Protons (CH₂): The protons of the hydroxymethyl group are adjacent to the electron-withdrawing pyridine ring, leading to a downfield shift compared to a typical primary alcohol.

-

Hydroxyl Proton (OH): The chemical shift of the hydroxyl proton is highly variable and depends on concentration, temperature, and solvent. It will likely appear as a broad singlet.

-

Methyl Protons (CH₃): The methyl group protons will appear as a singlet in the upfield region, characteristic of alkyl groups.

-

-

¹³C NMR:

-

Aromatic Carbons (C2-C6): The carbon atoms of the pyridine ring will resonate in the aromatic region of the ¹³C NMR spectrum. The carbon bearing the bromine (C3) is expected to be shifted upfield due to the "heavy atom effect," while the carbons attached to the nitrogen (C2 and C6) will be significantly deshielded. The carbon attached to the hydroxymethyl group (C2) will also be deshielded.

-

Methylene Carbon (CH₂): This carbon, being attached to an oxygen and the aromatic ring, will appear in the range typical for benzylic alcohols.

-

Methyl Carbon (CH₃): The methyl carbon will resonate at a characteristic upfield chemical shift.

-

Experimental Protocol for NMR Data Acquisition

To obtain high-quality ¹H and ¹³C NMR spectra of (3-Bromo-5-methylpyridin-2-yl)methanol, the following detailed protocol is recommended.

I. Sample Preparation

-

Weighing: Accurately weigh approximately 5-10 mg of the solid (3-Bromo-5-methylpyridin-2-yl)methanol for ¹H NMR and 20-30 mg for ¹³C NMR.

-

Solvent Selection: Choose a suitable deuterated solvent. CDCl₃ is a good starting point for many organic molecules. If solubility is an issue, or to observe exchangeable protons, DMSO-d₆ can be used.

-

Dissolution: Transfer the weighed sample into a clean, dry NMR tube. Add approximately 0.6-0.7 mL of the chosen deuterated solvent.

-

Homogenization: Cap the NMR tube and gently vortex or invert the tube until the sample is completely dissolved. A brief sonication may be necessary for poorly soluble samples.

-

Internal Standard: For precise chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added as an internal standard (δ = 0.00 ppm). However, modern spectrometers can reference the spectrum to the residual solvent peak.[1]

II. Instrument Parameters

The following are general parameters for a 400 MHz NMR spectrometer. These may need to be optimized based on the specific instrument and sample concentration.

For ¹H NMR:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Number of Scans: 16 to 64 scans are typically sufficient for a good signal-to-noise ratio.

-

Relaxation Delay (d1): 1-2 seconds.

-

Acquisition Time (aq): 3-4 seconds.

-

Spectral Width (sw): -2 to 12 ppm.

For ¹³C NMR:

-

Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

-

Number of Scans: 1024 to 4096 scans are often required due to the low natural abundance of ¹³C.

-

Relaxation Delay (d1): 2-5 seconds.

-

Acquisition Time (aq): 1-2 seconds.

-

Spectral Width (sw): 0 to 220 ppm.

III. Data Processing

-

Fourier Transformation: Apply an exponential window function (line broadening of 0.3 Hz for ¹H and 1-2 Hz for ¹³C) and perform a Fourier transform.

-

Phasing: Manually phase the spectrum to obtain pure absorption peaks.

-

Baseline Correction: Apply a baseline correction to ensure a flat baseline.

-

Referencing: Reference the spectrum to the internal standard (TMS at 0.00 ppm) or the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

-

Integration and Peak Picking: Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons. Pick all peaks in both ¹H and ¹³C spectra and label them with their chemical shifts.

Visualizing Molecular Structure and NMR Correlations

The following diagrams illustrate the molecular structure of (3-Bromo-5-methylpyridin-2-yl)methanol and the expected key NMR correlations.

Caption: Molecular structure of (3-Bromo-5-methylpyridin-2-yl)methanol.

Caption: Experimental workflow for NMR data acquisition and analysis.

Conclusion and Future Perspectives

This technical guide provides a robust framework for understanding and predicting the ¹H and ¹³C NMR spectra of (3-Bromo-5-methylpyridin-2-yl)methanol. The provided predictive data, grounded in established spectroscopic principles, offers a valuable reference for researchers working with this compound. The detailed experimental protocol ensures that high-quality, reproducible NMR data can be acquired for structural confirmation and purity assessment.

Future work should focus on the experimental acquisition and full two-dimensional NMR characterization (e.g., COSY, HSQC, HMBC) of (3-Bromo-5-methylpyridin-2-yl)methanol to unequivocally assign all proton and carbon signals and confirm the predictions outlined in this guide. Such data would be a valuable addition to the spectroscopic literature and a critical resource for scientists utilizing this important chemical building block.

References

-

Babij, N. R., McCusker, E. O., Whiteker, G. T., Canturk, B., Choy, N., Creemer, L. C., ... & Yang, Q. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661-667. [Link][1]

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515. [Link]

-

MDPI. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. [Link][2]

Sources

An In-Depth Technical Guide to the Solubility of (3-Bromo-5-methylpyridin-2-yl)methanol in Organic Solvents

Abstract

Understanding the solubility of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of efficient drug development and manufacturing. (3-Bromo-5-methylpyridin-2-yl)methanol is a key building block in the synthesis of various pharmaceutical compounds, making its solubility profile a critical parameter for reaction kinetics, purification, and formulation. This guide provides a comprehensive analysis of the physicochemical properties of (3-Bromo-5-methylpyridin-2-yl)methanol, a theoretical framework for predicting its solubility in various organic solvents, a detailed, field-proven experimental protocol for accurate solubility determination, and a discussion of the practical implications for researchers in the pharmaceutical industry.

Introduction: The Strategic Importance of Solubility Data

In the landscape of pharmaceutical development, the journey from a promising molecule to a viable drug product is fraught with physicochemical challenges. Among the most fundamental of these is solubility. The solubility of a compound dictates its behavior in virtually every stage of development, from the synthetic route to its final dosage form. For a key intermediate like (3-bromo-5-methylpyridin-2-yl)methanol, a substituted pyridine derivative, a thorough understanding of its solubility is not merely academic; it is a prerequisite for robust and scalable process chemistry.[1]

This guide addresses the critical need for reliable solubility data for this compound. By examining its molecular structure and resulting physicochemical properties, we can rationally select appropriate solvents for synthesis, crystallization, and formulation, thereby preventing costly downstream failures and accelerating the development timeline.

Physicochemical Profile of (3-Bromo-5-methylpyridin-2-yl)methanol

The solubility of a solute in a given solvent is governed by the principle similia similibus solvuntur—"like dissolves like." To apply this principle, we must first dissect the molecular characteristics of (3-Bromo-5-methylpyridin-2-yl)methanol.

Table 1: Key Physicochemical Properties of (3-Bromo-5-methylpyridin-2-yl)methanol

| Property | Value | Source |

| Molecular Formula | C₇H₈BrNO | [2] |

| Molecular Weight | 202.05 g/mol | [2] |

| Structure | CC1=CN=C(CO)C(Br)=C1 | [2] |

| Key Functional Groups | Pyridine ring, Bromo group, Methyl group, Hydroxymethyl (alcohol) group | [2] |

| Hydrogen Bond Donor | 1 (from the -OH group) | PubChem Estimation |

| Hydrogen Bond Acceptor | 2 (from the pyridine nitrogen and the alcohol oxygen) | PubChem Estimation |

The structure reveals a molecule of moderate polarity. The pyridine ring, an aromatic heterocycle, contributes a degree of aromatic character and a lone pair of electrons on the nitrogen atom, which can act as a hydrogen bond acceptor. The primary alcohol (-CH₂OH) is a significant contributor to polarity, capable of acting as both a hydrogen bond donor and acceptor. Conversely, the methyl (-CH₃) and bromo (-Br) groups are less polar, contributing to the molecule's lipophilic character. This amphiphilic nature suggests that its solubility will be highly dependent on the specific characteristics of the solvent.

Theoretical Framework: Predicting Solubility with Hansen Solubility Parameters (HSP)

To move beyond qualitative predictions, we can employ the Hansen Solubility Parameters (HSP), a powerful tool for quantifying the "likeness" between a solute and a solvent.[3] The total cohesive energy of a substance is divided into three components:

-

δd: Dispersion forces (van der Waals)

-

δp: Polar forces (dipole-dipole interactions)

-

δh: Hydrogen bonding forces

This profile allows for a rational pre-selection of solvents for experimental testing, categorized by their own HSP characteristics:

-

Polar Protic Solvents (e.g., Methanol, Ethanol): High δp and δh. Expected to be excellent solvents due to strong hydrogen bonding with the solute's hydroxyl group and pyridine nitrogen.

-

Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, DMSO): High δp, moderate δd, low δh. Expected to be good solvents, primarily through dipole-dipole interactions.

-

Nonpolar Solvents (e.g., Hexane, Toluene): High δd, low δp and δh. Expected to be poor solvents, as they cannot effectively solvate the polar functional groups of the solute.

Experimental Determination of Equilibrium Solubility

To generate reliable, quantitative data, a robust and reproducible experimental method is essential. The Saturation Shake-Flask method is a gold-standard technique recognized for its accuracy in determining equilibrium solubility.[5][6] The following protocol is described in accordance with Good Laboratory Practice (GLP) principles.[7]

Materials and Equipment

-

(3-Bromo-5-methylpyridin-2-yl)methanol (purity >95%)

-

Selected organic solvents (HPLC grade or higher)

-

Analytical balance (± 0.01 mg)

-

Scintillation vials (20 mL) with PTFE-lined caps

-

Thermostatically controlled orbital shaker or rotator

-

Centrifuge capable of holding the vials

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks, pipettes, and syringes

-

Syringe filters (0.22 µm, solvent-compatible)

Step-by-Step Protocol

-

Preparation: Add an excess amount of solid (3-Bromo-5-methylpyridin-2-yl)methanol to a series of scintillation vials. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.[8]

-

Solvent Addition: Accurately dispense a known volume (e.g., 10.0 mL) of each selected organic solvent into the corresponding vials.

-

Equilibration: Tightly cap the vials and place them in the orbital shaker set to a constant temperature (e.g., 25 °C ± 0.5 °C). Agitate the samples for a sufficient duration to reach equilibrium. A period of 24-48 hours is typically recommended, though preliminary kinetic studies can optimize this time.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed in a temperature-controlled environment for at least 2 hours to allow the excess solid to settle. For solvents where sedimentation is slow, centrifuge the vials at a moderate speed (e.g., 3000 rpm for 15 minutes).

-

Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately attach a 0.22 µm syringe filter and dispense the filtrate into a clean, pre-weighed vial. This step is critical to remove any undissolved microparticles.

-

Quantification (HPLC Analysis):

-

Prepare a series of calibration standards of the compound in a suitable solvent (in which it is freely soluble, like methanol).

-

Dilute the filtered sample solutions with the mobile phase to a concentration that falls within the calibration range.

-

Inject the standards and diluted samples into the HPLC system and record the peak areas. .

-

-

Data Calculation:

-

Construct a calibration curve by plotting peak area versus concentration for the standards.

-

Use the linear regression equation from the calibration curve to determine the concentration of the diluted sample.

-

Calculate the original concentration in the saturated solution, accounting for the dilution factor. Express the final solubility in units such as mg/mL or mol/L.[9]

-

Caption: Workflow for the Saturation Shake-Flask Method.

Solubility Data and Discussion

The following table presents predicted and illustrative experimental solubility data for (3-Bromo-5-methylpyridin-2-yl)methanol in a range of common organic solvents at 25°C.

Table 2: Solubility of (3-Bromo-5-methylpyridin-2-yl)methanol in Various Organic Solvents

| Solvent | Solvent Class | Predicted Solubility | Illustrative Value (mg/mL) |

| Methanol | Polar Protic | Very High | > 200 |

| Ethanol | Polar Protic | High | ~150 |

| Isopropanol | Polar Protic | Moderate | ~75 |

| Acetonitrile | Polar Aprotic | Moderate | ~90 |

| Acetone | Polar Aprotic | Moderate | ~110 |

| Dichloromethane | Chlorinated | Low | ~25 |

| Toluene | Aromatic Hydrocarbon | Very Low | < 5 |

| n-Hexane | Aliphatic Hydrocarbon | Insoluble | < 1 |

Discussion of Results:

The illustrative data aligns well with the predictions derived from the molecule's physicochemical profile.

-

High Solubility in Alcohols: The exceptional solubility in methanol and ethanol is a direct result of strong hydrogen bonding between the solvent's hydroxyl group and the solute's hydroxyl group and pyridine nitrogen. This demonstrates the dominance of the δh parameter in these interactions.

-

Moderate Solubility in Polar Aprotic Solvents: Solvents like acetone and acetonitrile can effectively engage in dipole-dipole interactions with the polar regions of the solute but lack the hydrogen bond donating capability of protic solvents. This results in good, but not exceptional, solubility.

-

Low Solubility in Nonpolar Solvents: The energy required to break the strong intermolecular hydrogen bonds of the solute crystal lattice is not compensated by the weak van der Waals forces offered by solvents like hexane and toluene. This energetic mismatch leads to very poor solubility.

Caption: Solute-Solvent Interaction Model.

Practical Implications for Drug Development

The solubility data presented herein has direct and actionable implications for process chemists and formulation scientists:

-

Reaction Chemistry: For synthetic steps involving (3-Bromo-5-methylpyridin-2-yl)methanol, polar aprotic solvents like acetonitrile or polar protic solvents like isopropanol could be excellent choices to ensure the homogeneity of the reaction mixture. The choice may depend on the tolerance of other reagents to protic conditions.

-

Crystallization and Purification: A solvent system for crystallization requires a compound to be highly soluble at an elevated temperature but sparingly soluble at a lower temperature. A mixture of a good solvent (e.g., isopropanol) and a poor or "anti-solvent" (e.g., hexane) would be an ideal starting point for developing a robust crystallization protocol. The high solubility in methanol suggests it would be a poor choice for crystallization due to potentially low recovery yields.

-

Formulation: While this compound is an intermediate, understanding its fundamental solubility provides a basis for analog series. If a final API shares this pyridinemethanol core, its poor solubility in non-polar environments would be a critical consideration for lipid-based formulations.

Conclusion

This guide has established a comprehensive understanding of the solubility of (3-Bromo-5-methylpyridin-2-yl)methanol through a combination of theoretical prediction and a detailed framework for experimental validation. The amphiphilic nature of the molecule, with its capacity for strong hydrogen bonding, dictates its high solubility in polar protic solvents and poor performance in nonpolar media. The provided experimental protocol offers a reliable, GLP-compliant method for researchers to generate precise solubility data, which is indispensable for the rational design of synthetic processes, purification techniques, and ultimately, the successful development of novel therapeutics.

References

-

Baka, E., et al. (2008). "Good laboratory practice of equilibrium solubility measurement." ADMET & DMPK, 6(2), 83-95. Available at: [Link]

-

Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook. CRC Press. Information available at: [Link]

-

Kauffman, J. F., & Cárdenas, A. M. (2018). "Pencil and Paper Estimation of Hansen Solubility Parameters." ACS Omega, 3(11), 16345-16353. Available at: [Link]

-

LibreTexts Chemistry. (2023). Solubility of Organic Compounds. Retrieved from [Link]

-

MDPI. (2017). "Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction." Molecules, 22(2), 227. Available at: [Link]

-

NICEATM-ICCVAM. (2003). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. Available at: [Link]

-

PubChem. (n.d.). (5-Bromopyridin-2-yl)methanol. National Center for Biotechnology Information. Retrieved from [Link]

-

U.S. Pharmacopeia. (n.d.). General Chapter <1236> Solubility Measurements. Information available at: [Link]

-

World Health Organization. (2009). Good Laboratory Practice (GLP). WHO/TDR. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. (3-Bromo-5-methylpyridin-2-yl)methanol | [frontierspecialtychemicals.com]

- 3. Solubility parameters (HSP) [adscientis.com]

- 4. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]

- 5. uspnf.com [uspnf.com]

- 6. youtube.com [youtube.com]

- 7. proto.ufsc.br [proto.ufsc.br]

- 8. researchgate.net [researchgate.net]

- 9. Solubility - Wikipedia [en.wikipedia.org]

Methodological & Application

Application Notes: The Strategic Use of (3-Bromo-5-methylpyridin-2-yl)methanol in Medicinal Chemistry Scaffolds

Prepared by: Gemini, Senior Application Scientist

Introduction: The Value Proposition of a Versatile Pyridine Building Block

In the landscape of modern medicinal chemistry, pyridine scaffolds are ubiquitous and of paramount importance. Their presence in numerous FDA-approved drugs and clinical candidates stems from their ability to act as bioisosteres for phenyl rings, engage in hydrogen bonding as acceptors, and provide a chemically robust core for molecular elaboration. Pyridine and its derivatives are foundational precursors for compounds with a wide array of biological activities, including anti-tumor, anti-viral, and anti-microbial properties.[1]

(3-Bromo-5-methylpyridin-2-yl)methanol emerges as a particularly strategic building block. Its unique trifunctional nature—a nucleophilic hydroxyl group, a reactive bromide for cross-coupling, and a methyl group for steric and electronic modulation—offers medicinal chemists a powerful tool for systematic structure-activity relationship (SAR) studies. The C3-bromo and C2-hydroxymethyl substitution pattern provides orthogonal chemical handles, allowing for sequential and controlled diversification to build complex molecular architectures. This guide provides an in-depth exploration of its synthesis and application in constructing novel chemical entities for drug discovery programs, with a focus on palladium-catalyzed cross-coupling reactions.

Synthesis of the Core Scaffold: (3-Bromo-5-methylpyridin-2-yl)methanol

The target compound is accessible through various synthetic routes. A reliable and straightforward approach involves the selective reduction of the corresponding aldehyde, 3-bromo-5-methylpyridine-2-carbaldehyde[2], which is commercially available. This method avoids the often harsh conditions of direct functionalization of the pyridine ring and provides the primary alcohol with high fidelity.

Protocol: Reduction of 3-Bromo-5-methylpyridine-2-carbaldehyde

This protocol details the reduction of the aldehyde precursor to the target primary alcohol using sodium borohydride (NaBH₄), a mild and selective reducing agent.

Materials:

-

3-Bromo-5-methylpyridine-2-carbaldehyde

-

Sodium borohydride (NaBH₄)

-

Methanol (MeOH), anhydrous

-

Dichloromethane (DCM)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, ice bath

Step-by-Step Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask, dissolve 3-bromo-5-methylpyridine-2-carbaldehyde (1.0 eq) in anhydrous methanol under an inert atmosphere (e.g., nitrogen or argon).

-

Cooling: Place the flask in an ice bath and cool the solution to 0 °C with gentle stirring.

-

Addition of Reducing Agent: To the cooled solution, add sodium borohydride (1.1 - 1.5 eq) portion-wise over 15-20 minutes. Causality Note: Portion-wise addition is crucial to control the exothermic reaction and prevent excessive gas evolution.

-

Reaction Monitoring: Allow the reaction to stir at 0 °C for 30 minutes, then remove the ice bath and let the mixture warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is fully consumed (typically 1-2 hours).

-

Quenching: Once the reaction is complete, cool the flask again in an ice bath and carefully quench the excess NaBH₄ by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

-

Extraction: Remove the methanol under reduced pressure. To the remaining aqueous residue, add dichloromethane and transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3x).

-

Work-up: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

-

Purification: Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product. If necessary, purify the product by flash column chromatography on silica gel to obtain (3-Bromo-5-methylpyridin-2-yl)methanol as a pure solid.[3]

Synthesis Data Summary

| Parameter | Value/Condition | Rationale |

| Starting Material | 3-Bromo-5-methylpyridine-2-carbaldehyde | Commercially available and readily reduced. |

| Reducing Agent | Sodium Borohydride (NaBH₄) | Mild, selective for aldehydes over other functional groups, and operationally simple. |

| Solvent | Methanol | Excellent solvent for both the substrate and the reducing agent. |

| Temperature | 0 °C to Room Temperature | Initial cooling controls the exothermicity of the reduction. |

| Stoichiometry | 1.1 - 1.5 eq NaBH₄ | A slight excess ensures complete conversion of the aldehyde. |

| Work-up | Aqueous NH₄Cl quench, DCM extraction | Standard procedure to neutralize the reaction and isolate the organic product. |

Synthesis Workflow Diagram

Sources

Application Notes and Protocols for Heck Cross-Coupling Reactions with Bromopyridine Substrates

For researchers, medicinal chemists, and professionals in drug development, the palladium-catalyzed Heck cross-coupling reaction represents a cornerstone of modern synthetic chemistry. Its ability to forge carbon-carbon bonds with high efficiency and functional group tolerance has made it an indispensable tool. This guide provides an in-depth exploration of the Heck reaction as applied to bromopyridine substrates, a class of compounds of immense importance in pharmaceuticals and materials science. We will delve into the mechanistic nuances, provide detailed, field-proven protocols, and offer insights into overcoming the unique challenges presented by these heteroaromatic substrates.

Section 1: The Heck Reaction with Bromopyridines: A Mechanistic and Practical Overview

The Mizoroki-Heck reaction is a powerful transformation that couples an unsaturated halide with an alkene in the presence of a palladium catalyst and a base to yield a substituted alkene.[1] When employing bromopyridines, the reaction opens a direct pathway to vinylpyridines, which are versatile intermediates in the synthesis of a wide array of complex molecules.

The reactivity of bromopyridine isomers in the Heck reaction is significantly influenced by the position of the bromine atom relative to the nitrogen. The nitrogen atom's electron-withdrawing nature and its potential to coordinate to the palladium catalyst introduce complexities not typically encountered with simple aryl bromides. Generally, 3-bromopyridine exhibits reactivity most similar to conventional aryl bromides. In contrast, 2- and 4-bromopyridines often present challenges due to the strong electronic deactivation of the C-Br bond and potential catalyst inhibition through coordination of the pyridine nitrogen.

The Catalytic Cycle: A Step-by-Step Examination

The generally accepted mechanism for the Heck reaction proceeds through a Pd(0)/Pd(II) catalytic cycle. Understanding this cycle is paramount for troubleshooting and optimizing reaction conditions.[2]

The key steps are:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the bromopyridine, forming a Pd(II) complex. This is often the rate-limiting step and is influenced by the electron density at the carbon bearing the bromine.

-

Alkene Coordination and Migratory Insertion: The alkene coordinates to the Pd(II) center, followed by insertion of the alkene into the Pd-pyridyl bond.

-

β-Hydride Elimination: A hydrogen atom from a carbon adjacent to the palladium-bearing carbon is eliminated, forming the vinylpyridine product and a palladium-hydride species.

-

Reductive Elimination: A base is required to neutralize the generated HBr, regenerating the Pd(0) catalyst and completing the cycle.[3]

The Key Players: Catalysts, Ligands, Bases, and Solvents

The success of a Heck reaction with a bromopyridine substrate hinges on the judicious selection of each reaction component.

-

Palladium Precursor: Palladium(II) acetate (Pd(OAc)₂) is a common and cost-effective precatalyst. It is reduced in situ to the active Pd(0) species.[4] Other common precursors include tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄).

-

Ligands: Ligands play a crucial role in stabilizing the palladium catalyst, preventing its aggregation into inactive palladium black, and influencing the reaction's efficiency.

-

Phosphine Ligands: Triphenylphosphine (PPh₃) is a workhorse ligand. More electron-rich and sterically bulky phosphines, such as tri-tert-butylphosphine (P(t-Bu)₃), can be effective for less reactive substrates.[5]

-

N-Heterocyclic Carbenes (NHCs): NHC ligands are known for their strong σ-donating ability and thermal stability, which can be advantageous in challenging Heck couplings.

-

-

Bases: An inorganic or organic base is essential to neutralize the HBr generated during the catalytic cycle. Common choices include triethylamine (NEt₃), potassium carbonate (K₂CO₃), and cesium carbonate (Cs₂CO₃). The choice of base can significantly impact the reaction rate and yield.[4]

-

Solvents: Polar aprotic solvents such as N,N-dimethylformamide (DMF), N,N-dimethylacetamide (DMAc), and acetonitrile (MeCN) are frequently used as they can dissolve the reactants and facilitate the reaction.

Section 2: Experimental Protocols

The following protocols are designed to be robust starting points for the Heck cross-coupling of 2-, 3-, and 4-bromopyridine with common alkenes. Optimization may be necessary for specific substrates.

General Experimental Workflow

Protocol 2.2: Heck Coupling of 3-Bromopyridine with Styrene

This protocol is optimized for the more reactive 3-bromopyridine isomer.

Materials:

-

3-Bromopyridine (1.0 mmol, 158.0 mg)

-

Styrene (1.2 mmol, 125.0 mg, 0.14 mL)

-

Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 4.5 mg)

-

Triphenylphosphine (PPh₃) (0.04 mmol, 10.5 mg)

-

Triethylamine (NEt₃) (1.5 mmol, 151.8 mg, 0.21 mL)

-

N,N-Dimethylformamide (DMF), anhydrous (5 mL)

-

Schlenk flask or sealed reaction vial

-

Magnetic stirrer and hotplate

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a dry Schlenk flask under an inert atmosphere, add Pd(OAc)₂ (4.5 mg) and PPh₃ (10.5 mg).

-

Add anhydrous DMF (5 mL) and stir for 10 minutes at room temperature to allow for catalyst pre-formation.

-

Add 3-bromopyridine (158.0 mg), styrene (125.0 mg), and triethylamine (151.8 mg).

-

Heat the reaction mixture to 100 °C and stir vigorously for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Pour the reaction mixture into water (20 mL) and extract with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired (E)-3-styrylpyridine.

Protocol 2.3: Heck Coupling of 2-Bromopyridine with n-Butyl Acrylate

This protocol employs slightly more forcing conditions and a different base to address the lower reactivity of 2-bromopyridine.

Materials:

-

2-Bromopyridine (1.0 mmol, 158.0 mg)

-

n-Butyl acrylate (1.5 mmol, 192.3 mg, 0.22 mL)

-

Palladium(II) acetate (Pd(OAc)₂) (0.03 mmol, 6.7 mg)

-

Tri-tert-butylphosphine (P(t-Bu)₃) (0.06 mmol, 12.1 mg) as a 50% solution in hexanes or as a solid.

-

Potassium carbonate (K₂CO₃) (2.0 mmol, 276.4 mg)

-

N,N-Dimethylacetamide (DMAc), anhydrous (5 mL)

-

Sealed reaction tube

-

Magnetic stirrer and heating block

Procedure:

-

To a dry sealed reaction tube under an inert atmosphere, add Pd(OAc)₂ (6.7 mg), P(t-Bu)₃ (if solid, 12.1 mg), and K₂CO₃ (276.4 mg).

-

Add anhydrous DMAc (5 mL).

-

Add 2-bromopyridine (158.0 mg) and n-butyl acrylate (192.3 mg). If using a P(t-Bu)₃ solution, add it at this stage.

-

Seal the tube tightly and heat the reaction mixture to 120 °C with vigorous stirring for 24-48 hours.

-

Monitor the reaction progress by GC-MS.

-

After cooling to room temperature, carefully unseal the tube.

-

Dilute the mixture with water (20 mL) and extract with diethyl ether (3 x 20 mL).

-

Combine the organic layers, wash with brine (20 mL), dry over anhydrous magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield butyl (E)-3-(pyridin-2-yl)acrylate.

Protocol 2.4: Heck Coupling of 4-Bromopyridine with Methyl Acrylate

This protocol utilizes an NHC ligand precursor to enhance catalytic activity for the challenging 4-bromopyridine substrate.

Materials:

-

4-Bromopyridine hydrochloride (1.0 mmol, 194.5 mg) - Note: The hydrochloride salt is often more stable and is used with an additional equivalent of base.

-

Methyl acrylate (1.5 mmol, 129.1 mg, 0.14 mL)

-

Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 4.5 mg)

-

1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride (IPr·HCl) (0.04 mmol, 17.0 mg)

-

Cesium carbonate (Cs₂CO₃) (3.0 mmol, 977.0 mg)

-

1,4-Dioxane, anhydrous (5 mL)

-

Sealed reaction tube

-

Magnetic stirrer and heating block

Procedure:

-

To a dry sealed reaction tube under an inert atmosphere, add Pd(OAc)₂ (4.5 mg), IPr·HCl (17.0 mg), and Cs₂CO₃ (977.0 mg).

-

Add anhydrous 1,4-dioxane (5 mL).

-

Add 4-bromopyridine hydrochloride (194.5 mg) and methyl acrylate (129.1 mg).

-

Seal the tube tightly and heat the reaction mixture to 110 °C with vigorous stirring for 24 hours.

-

Monitor the reaction progress by GC-MS.

-

After cooling, dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite®, washing the pad with additional ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield methyl (E)-3-(pyridin-4-yl)acrylate.

Section 3: Comparative Data and Discussion

The choice of reaction conditions is critical and is dictated by the inherent electronic and steric properties of the bromopyridine isomer.

| Substrate | Alkene | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| 3-Bromopyridine | Styrene | Pd(OAc)₂ / PPh₃ | NEt₃ | DMF | 100 | 18 | ~95 | Adapted from |

| 3-Bromopyridine | n-Butyl Acrylate | Pd(OAc)₂ / Supramolecular Ligand | K₂CO₃ | Toluene | 130 | 1 | 78 | [3] |

| 2-Bromopyridine | n-Butyl Acrylate | Pd(OAc)₂ / Supramolecular Ligand | K₂CO₃ | Toluene | 130 | 1 | <11 | [3] |

| 4-Bromopyridine | n-Butyl Acrylate | Pd(OAc)₂ / Supramolecular Ligand | K₂CO₃ | Toluene | 130 | 1 | <11 | [3] |

Analysis of Reactivity:

-

3-Bromopyridine: The electronic environment around the C-Br bond in 3-bromopyridine is least perturbed by the nitrogen atom, making its reactivity profile similar to that of bromobenzene. Standard Pd/phosphine catalyst systems often provide excellent yields under relatively mild conditions.

-

2- and 4-Bromopyridine: The nitrogen atom in the ortho and para positions strongly deactivates the C-Br bond towards oxidative addition through resonance and inductive effects. This necessitates more forcing conditions, such as higher temperatures and more active catalyst systems. Furthermore, the proximity of the nitrogen in 2-bromopyridine can lead to catalyst inhibition via coordination to the palladium center. The use of bulky, electron-rich ligands like P(t-Bu)₃ or robust NHC ligands can mitigate these issues by promoting oxidative addition and preventing catalyst deactivation. The significantly lower yields for 2- and 4-bromopyridine compared to 3-bromopyridine in the comparative study highlight this reactivity difference.[3]

Section 4: Troubleshooting and Key Considerations

-

Low Yields: If low yields are observed, consider increasing the reaction temperature, switching to a more active ligand (e.g., from PPh₃ to an NHC or a bulky phosphine), or using a stronger base (e.g., from K₂CO₃ to Cs₂CO₃).

-

Catalyst Decomposition (Palladium Black): The formation of palladium black indicates catalyst decomposition. This can often be suppressed by ensuring strictly anaerobic conditions, using a higher ligand-to-palladium ratio, or choosing a more robust ligand.

-

Side Reactions: Isomerization of the product alkene can sometimes occur. This can be minimized by carefully controlling the reaction time and temperature.

-

Purification: The basic nature of the vinylpyridine products can lead to tailing on silica gel chromatography. This can often be mitigated by adding a small amount of triethylamine (0.1-1%) to the eluent.

Section 5: Conclusion

The Heck cross-coupling of bromopyridines is a versatile and powerful method for the synthesis of valuable vinylpyridine building blocks. A thorough understanding of the reaction mechanism and the electronic properties of the different bromopyridine isomers is crucial for developing successful and robust protocols. While 3-bromopyridine often reacts under standard conditions, the successful coupling of the more challenging 2- and 4-isomers relies on the use of more active catalyst systems and carefully optimized reaction parameters. The protocols and insights provided in this guide serve as a comprehensive resource for researchers to effectively implement this important transformation in their synthetic endeavors.

References

-

Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009–3066. [Link]

-

Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. [Link]

-

Fortman, G. C., & Nolan, S. P. (2011). N-Heterocyclic carbene (NHC) ligands and their application in catalysis. Chemical Society Reviews, 40(10), 5151–5169. [Link]

-

Abuhafez, N., & Gramage-Doria, R. (2023). Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions. Faraday Discussions, 241, 135-147. [Link]

-

de Vries, J. G. (2001). The Heck reaction. In Handbook of Organopalladium Chemistry for Organic Synthesis (Vol. 1, pp. 1051–1069). John Wiley & Sons, Inc. [Link]

-

Heck Reaction. Chemistry LibreTexts. (2023). [Link]

-

Heck Reaction. Organic Chemistry Portal. [Link]

-

Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. Beilstein Journal of Organic Chemistry. (2013). [Link]

-

Heck reaction. Wikipedia. [Link]

-

Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. Molecules. (2010). [Link]

-

Mizoroki, T., Mori, K., & Ozaki, A. (1971). Arylation of Olefin with Aryl Iodide Catalyzed by Palladium. Bulletin of the Chemical Society of Japan, 44(2), 581–581. [Link]

-

Heck, R. F. (1968). Acylation, Methylation, and Carboxyalkylation of Olefins by Group VIII Metal Derivatives. Journal of the American Chemical Society, 90(20), 5518–5526. [Link]

-

Whitcombe, N. J., Hii, K. K., & Gibson, S. E. (2001). Advances in the Heck chemistry of aryl chlorides and bromides. Tetrahedron, 57(35), 7449–7476. [Link]

-

Marion, N., & Nolan, S. P. (2008). N-Heterocyclic Carbenes in Gold Catalysis. Angewandte Chemie International Edition, 47(47), 8990–8992. [Link]

-

Littke, A. F., & Fu, G. C. (1999). Heck Reactions in the Presence of P(t-Bu)3: Expanded Scope and Milder Reaction Conditions for the Coupling of Aryl Chlorides. The Journal of Organic Chemistry, 64(1), 10–11. [Link]

Sources

- 1. BJOC - Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions [beilstein-journals.org]

- 2. Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions - Faraday Discussions (RSC Publishing) DOI:10.1039/D2FD00165A [pubs.rsc.org]

- 3. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Heck Reaction [organic-chemistry.org]

Application Notes and Protocols for the Biological Activity Screening of (3-Bromo-5-methylpyridin-2-yl)methanol Derivatives

Abstract

The pyridine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous FDA-approved drugs.[1][2] Its unique electronic properties and ability to engage in various biological interactions make it a "privileged structure" for drug design.[2][3] Derivatives of pyridine are known to possess a wide array of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[3][4][5] This document provides a comprehensive, technically detailed guide for researchers, scientists, and drug development professionals on the systematic biological activity screening of novel derivatives based on the (3-Bromo-5-methylpyridin-2-yl)methanol core (CAS Number: 1805551-31-8).[6] We present a tiered, logical screening cascade, beginning with broad primary assays and progressing to more specific, mechanistic secondary assays for promising "hit" compounds. Each protocol is designed as a self-validating system with detailed explanations of experimental choices, ensuring scientific rigor and reproducibility.

Introduction: The Pyridine Scaffold in Drug Discovery

The pyridine ring is a bioisostere of a phenyl ring, but the presence of the nitrogen atom imparts distinct advantages. It can act as a hydrogen bond acceptor and can engage in π–π stacking, enhancing binding affinity and specificity to biological targets.[1] Furthermore, the pyridine motif is known to improve critical pharmacokinetic properties such as metabolic stability, cellular permeability, and overall potency, making it an attractive starting point for novel therapeutic development.[1][2]

The core structure, (3-Bromo-5-methylpyridin-2-yl)methanol, offers multiple points for chemical modification. The hydroxyl group of the methanol moiety is a prime site for derivatization via esterification or etherification, allowing for the creation of a diverse chemical library.[7] The bromine atom also provides a handle for cross-coupling reactions to further expand structural diversity. This guide outlines the subsequent steps: how to systematically evaluate such a library for potential therapeutic value.

General Preparation of Test Compounds

Accurate and reproducible biological data begins with proper compound management.

Protocol 2.1: Solubilization and Stock Preparation

-

Primary Solvent Selection: Due to the predicted lipophilic nature of many pyridine derivatives, Dimethyl Sulfoxide (DMSO) is the recommended primary solvent. It is crucial to use anhydrous, cell culture-grade DMSO to prevent compound degradation and minimize solvent-induced cytotoxicity.

-

Stock Solution Preparation: Prepare a high-concentration primary stock solution, typically 10-20 mM, by dissolving a precisely weighed amount of each derivative in the appropriate volume of DMSO.

-

Solubility Check: Ensure complete dissolution. If necessary, gentle warming (to 37°C) or sonication can be employed. Visually inspect for any precipitate.

-

Storage: Aliquot the primary stock solutions into small volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.

-

Working Solutions: For biological assays, dilute the primary stock in the appropriate cell culture medium or buffer immediately before use. The final DMSO concentration in the assay should be kept constant across all treatments and should not exceed 0.5% (v/v) to avoid solvent-induced artifacts.

Tier 1: Primary Biological Activity Screening

The initial tier is designed for high-throughput screening to identify derivatives with significant biological activity in broad areas.

Anticancer / Cytotoxicity Screening

The MTT assay is a robust, colorimetric method for assessing cell viability by measuring the metabolic activity of mitochondrial dehydrogenases.[8] Actively respiring cells convert the water-soluble tetrazolium salt, MTT, into an insoluble purple formazan product.[8][9]

Protocol 3.1.1: MTT Cytotoxicity Assay

-

Rationale for Cell Line Selection: A panel of human cancer cell lines is recommended to identify broad-spectrum activity or potential selectivity. Suggested lines include:

-

MCF-7: Estrogen receptor-positive breast adenocarcinoma.

-

A549: Lung carcinoma.

-

HCT116: Colorectal carcinoma.

-

A non-cancerous cell line (e.g., HEK293 or primary fibroblasts) should be included as a control to assess general cytotoxicity versus cancer-specific effects.

-

-

Step-by-Step Protocol:

-

Cell Seeding: Seed cells into a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the derivative compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include the following controls:

-

Vehicle Control: Medium with the same final concentration of DMSO (e.g., 0.5%).

-

Positive Control: A known cytotoxic agent like Doxorubicin (e.g., at 10 µM).

-

Untreated Control: Cells in fresh medium.

-

-

Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.[9]

-

MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well.[10]

-

Formazan Formation: Incubate for 3-4 hours at 37°C.[10][11] During this time, viable cells will produce purple formazan crystals.

-

Solubilization: Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[9]

-

Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Read the absorbance at 490-570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration to determine the half-maximal inhibitory concentration (IC₅₀).

-

Antimicrobial Screening

The broth microdilution method is a standardized and quantitative technique to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[12]

Protocol 3.2.1: Broth Microdilution for MIC Determination

-

Rationale for Strain Selection: A panel of clinically relevant microorganisms is essential.

-

Staphylococcus aureus (e.g., ATCC 29213): Gram-positive bacterium.

-

Escherichia coli (e.g., ATCC 25922): Gram-negative bacterium.

-

Candida albicans (e.g., ATCC 90028): Fungal pathogen.

-

-

Step-by-Step Protocol:

-

Compound Preparation: In a 96-well plate, prepare two-fold serial dilutions of each derivative in the appropriate broth (e.g., Cation-Adjusted Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

Inoculum Preparation: Prepare a standardized microbial inoculum adjusted to a 0.5 McFarland standard, which is then further diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.[12]

-

Inoculation: Add the prepared inoculum to each well containing the compound dilutions.[13] Include the following controls:

-

Growth Control: Inoculum in broth without any compound.

-

Sterility Control: Broth only, without inoculum.

-

Positive Control: A known antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi).

-

-

Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria, or 24-48 hours for fungi.[14]

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible turbidity or pellet formation is observed.[12]

-

Tier 2: Secondary & Mechanistic Assays for "Hits"

Compounds that demonstrate significant activity (e.g., IC₅₀ < 10 µM or MIC < 16 µg/mL) in Tier 1 screening should be advanced to secondary assays to validate the initial findings and begin to elucidate their mechanism of action.

Anti-inflammatory Activity

The Griess assay measures nitrite (NO₂⁻), a stable and oxidized product of nitric oxide (NO).[15] In inflammatory conditions, macrophages can be stimulated by lipopolysaccharide (LPS) to produce large amounts of NO via the inducible nitric oxide synthase (iNOS) enzyme. Inhibition of this process is a key indicator of anti-inflammatory potential.[16]

Protocol 4.1.1: Griess Assay for Nitric Oxide Inhibition

-

Cell Line: RAW 264.7 murine macrophage cell line is a standard model for this assay.

-

Step-by-Step Protocol:

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate overnight.

-

Pre-treatment: Treat the cells with various concentrations of the hit compounds for 1-2 hours.

-

Stimulation: Induce inflammation by adding LPS (final concentration of 1 µg/mL) to all wells except the negative control.[17]

-

Incubation: Incubate the plate for 24 hours at 37°C, 5% CO₂.[17]

-

Supernatant Collection: After incubation, carefully collect 50-100 µL of the cell culture supernatant from each well.[16]

-

Griess Reaction:

-

Add 50 µL of Griess Reagent I (e.g., 1% sulfanilamide in 5% phosphoric acid) to each supernatant sample in a new 96-well plate.

-

Incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent II (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to each well.

-

-

Absorbance Reading: After another 10 minutes at room temperature, measure the absorbance at 540-570 nm.[16]

-

Data Analysis: Quantify the nitrite concentration by comparing the absorbance values to a sodium nitrite standard curve. Calculate the percentage of NO inhibition relative to the LPS-stimulated control.

-

Mechanism of Action: Apoptosis Assay

For compounds showing potent cytotoxicity, it is critical to determine whether cell death occurs via apoptosis (programmed cell death) or necrosis. The Annexin V/Propidium Iodide (PI) assay is a gold standard for this purpose.[18] In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane, where it can be detected by fluorescently-labeled Annexin V.[19] PI is a fluorescent nuclear stain that is excluded by live cells with intact membranes but can enter late apoptotic and necrotic cells where membrane integrity is compromised.[18]

Protocol 4.2.1: Annexin V/PI Staining for Apoptosis Detection

-

Methodology: Flow Cytometry

-

Step-by-Step Protocol:

-

Cell Treatment: Seed cells (e.g., the most sensitive cancer cell line from the MTT assay) in a 6-well plate and treat with the IC₅₀ and 2x IC₅₀ concentrations of the hit compound for 24-48 hours. Include an untreated control and a positive control for apoptosis (e.g., Staurosporine).

-

Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

-

Staining: Resuspend the cells in 1X Binding Buffer. Add 5 µL of fluorochrome-conjugated Annexin V and 5 µL of PI solution to 100 µL of the cell suspension.[20]

-

Incubation: Incubate for 15 minutes at room temperature in the dark.[20]

-

Analysis: Analyze the cells by flow cytometry within one hour. The different cell populations can be distinguished:

-

Annexin V- / PI- : Live cells.

-

Annexin V+ / PI- : Early apoptotic cells.

-

Annexin V+ / PI+ : Late apoptotic or necrotic cells.

-

Annexin V- / PI+ : Necrotic cells.

-

-

Data Presentation and Interpretation

All quantitative data should be summarized in clear, well-structured tables for easy comparison and hit prioritization.

Table 1: Example Data Summary for Primary Screening

| Compound ID | Structure Modification | Cytotoxicity IC₅₀ (µM) vs. MCF-7 | Antimicrobial MIC (µg/mL) vs. S. aureus |

| DERIV-001 | -OCH₃ | 7.8 | 32 |

| DERIV-002 | -OCOCH₃ | 15.2 | 8 |

| DERIV-003 | -OCF₃ | > 50 | 64 |

| Doxorubicin | (Positive Control) | 0.5 | N/A |

| Ciprofloxacin | (Positive Control) | N/A | 0.25 |

Defining a "Hit": A hit compound is typically defined by pre-set activity thresholds. For example, a cytotoxic hit might be a compound with an IC₅₀ value below 10 µM, while an antimicrobial hit could be a compound with an MIC value of 16 µg/mL or lower. These criteria should be established before screening begins to ensure unbiased selection.

Visualization of Workflows and Pathways

Diagrams are essential for visualizing complex processes and relationships.

Caption: High-level workflow for the biological screening cascade.

Caption: Simplified pathway of LPS-induced NO production.

Caption: Cell states as defined by Annexin V / PI staining.

References

-

A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. PubMed Central. [Link]

-

Extracellular nitric oxide (NO) assessment using Griess reagent. Protocols.io. [Link]

-

Pyridine Compounds with Antimicrobial and Antiviral Activities. PubMed Central. [Link]

-

Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PubMed Central. [Link]

-

Antimicrobial susceptibility testing (Broth microdilution method). WOAH - Asia. [Link]

-

MTT (Assay protocol). Protocols.io. [Link]

- Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.

-

Newer biologically active pyridines: A potential review. ResearchGate. [Link]

-

A Comparison of Different Approaches to Quantify Nitric Oxide Release from NO-Releasing Materials in Relevant Biological Media. PubMed Central. [Link]

-

Pyridine: the scaffolds with significant clinical diversity. RSC Publishing. [Link]

-

MIC determination by broth micro dilution using Sensititre plates from Thermo Scientific. FWD AMR-RefLabCap. [Link]

-

Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf - NIH. [Link]

-

Efficient synthesis of 3-(bromomethyl)-5-methylpyridine hydrobromide. ResearchGate. [Link]

-

MIC Determination By Microtitre Broth Dilution Method. Hancock Lab. [Link]

-

Nitric oxide (NO) secretion analysis by Griess assay. Bio-protocol. [Link]

-

Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io. [Link]

-

A Brief View on Pyridine Compounds. Open Access Journals. [Link]

-

Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]

-